molecular formula C11H11F3O B12991135 (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol

Cat. No.: B12991135
M. Wt: 216.20 g/mol
InChI Key: CMEDCFNGNXXZJI-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a trifluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,4,5-trifluorobenzaldehyde.

    Grignard Reaction: The first step involves the formation of a Grignard reagent from 3,4,5-trifluorobenzaldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or dichloromethane.

    Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentanone.

    Reduction: Formation of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentane.

    Substitution: Formation of brominated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol
  • (1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol
  • (1R,2S)-2-(3,4,5-trichlorophenyl)cyclopentan-1-ol

Uniqueness

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer or different substituents. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2/t7-,10+/m0/s1

InChI Key

CMEDCFNGNXXZJI-OIBJUYFYSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC(=C(C(=C2)F)F)F

Canonical SMILES

C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.